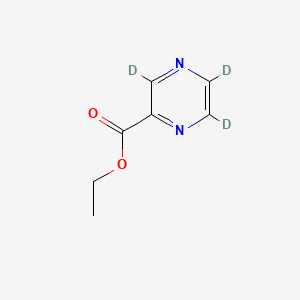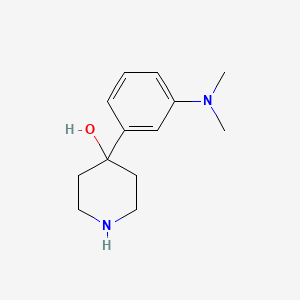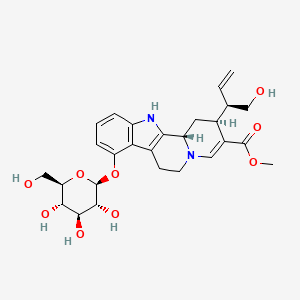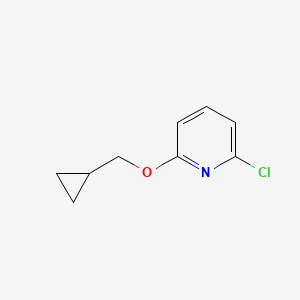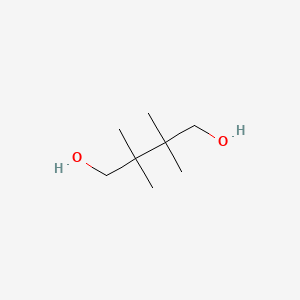
2,2,3,3-Tetramethylbutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone that is heavily substituted with methyl groups. This compound is known for its high degree of branching and compact structure, which influences its physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylbutane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of 2,2,3,3-tetramethylbutane-1,4-dione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding diketone using a continuous flow reactor. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetramethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of 2,2,3,3-tetramethylbutane-1,4-dione or corresponding carboxylic acids.
Reduction: Formation of 2,2,3,3-tetramethylbutane.
Substitution: Formation of halogenated derivatives such as 2,2,3,3-tetramethylbutane-1,4-dichloride.
Applications De Recherche Scientifique
2,2,3,3-Tetramethylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another diol with a similar degree of branching but a different ring structure.
2,2,3,3-Tetramethylbutane: The parent hydrocarbon without hydroxyl groups.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A diketone with a similar carbon skeleton.
Uniqueness
2,2,3,3-Tetramethylbutane-1,4-diol is unique due to its high degree of branching and the presence of two hydroxyl groups. This structure imparts distinct physical and chemical properties, such as high melting and boiling points, and makes it a valuable compound in various applications.
Propriétés
Numéro CAS |
10519-69-4 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2,2,3,3-tetramethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,5-9)8(3,4)6-10/h9-10H,5-6H2,1-4H3 |
Clé InChI |
UWHGIFFBLHNNEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


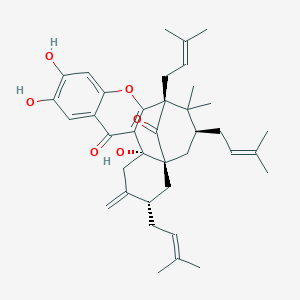
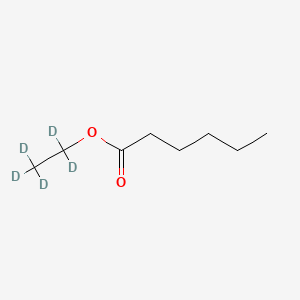
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
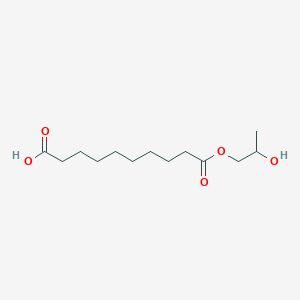
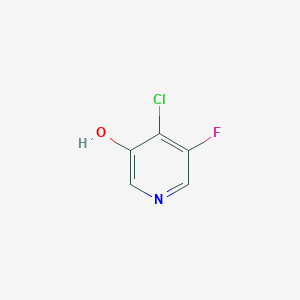
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

